Micafungin (sodium)
Overview
Description
Micafungin (sodium) is an antifungal agent belonging to the echinocandin class of compounds. It is primarily used for the treatment of candidemia, acute disseminated candidiasis, and other invasive Candida infections. Additionally, it is employed for the prophylaxis of Candida infections during stem cell transplantation . Micafungin (sodium) works by inhibiting the synthesis of 1,3-beta-D-glucan, an essential component of the fungal cell wall .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of micafungin (sodium) involves the synthesis of active esters of specific compounds, which are key intermediates in the process. The sodium salt of micafungin is prepared by stirring a solution of micafungin in alcohol, such as methanol, and charging it with an aqueous solution of sodium 2-ethylhexanoate at 0-5°C .
Industrial Production Methods: The industrial production of micafungin (sodium) involves mixing a weak base with an aqueous solution containing micafungin acid or a mixed aqueous solution containing the compound and an organic solvent to obtain the sodium salt of micafungin .
Chemical Reactions Analysis
Types of Reactions: Micafungin (sodium) undergoes various chemical reactions, including:
Oxidation: Micafungin can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the structure of micafungin, affecting its antifungal properties.
Substitution: Substitution reactions can occur, where specific functional groups in micafungin are replaced with other groups, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Micafungin (sodium) has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of echinocandins.
Biology: Micafungin is employed in research on fungal cell wall synthesis and the mechanisms of antifungal resistance.
Medicine: It is extensively studied for its therapeutic potential in treating fungal infections, particularly in immunocompromised patients.
Industry: Micafungin is used in the development of antifungal coatings and materials to prevent fungal growth in various industrial applications
Mechanism of Action
Micafungin (sodium) exerts its antifungal effects by inhibiting the enzyme beta-1,3-D-glucan synthase, which is responsible for the synthesis of beta-1,3-D-glucan, an essential component of the fungal cell wall . This inhibition leads to reduced formation of beta-1,3-D-glucan, resulting in osmotic instability and cellular lysis of the fungal cells . The molecular targets and pathways involved include the disruption of cell wall integrity and interference with fungal cell growth and division .
Comparison with Similar Compounds
Caspofungin: Another echinocandin with similar mechanisms of action but different pharmacokinetic properties.
Anidulafungin: An echinocandin with a similar spectrum of activity but distinct pharmacokinetic and pharmacodynamic characteristics.
Micafungin (sodium) stands out due to its unique combination of efficacy, safety, and pharmacokinetic properties, making it a valuable antifungal agent in clinical practice .
Properties
IUPAC Name |
sodium;[5-[(1S,2S)-2-[(11R,18S,20R,21R,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H71N9O23S.Na/c1-4-5-6-17-86-32-14-11-28(12-15-32)39-21-33(63-87-39)27-7-9-29(10-8-27)49(75)58-34-20-38(70)52(78)62-54(80)45-46(72)25(2)23-65(45)56(82)43(37(69)22-41(57)71)60-53(79)44(48(74)47(73)30-13-16-36(68)40(18-30)88-89(83,84)85)61-51(77)35-19-31(67)24-64(35)55(81)42(26(3)66)59-50(34)76;/h7-16,18,21,25-26,31,34-35,37-38,42-48,52,66-70,72-74,78H,4-6,17,19-20,22-24H2,1-3H3,(H2,57,71)(H,58,75)(H,59,76)(H,60,79)(H,61,77)(H,62,80)(H,83,84,85);/q;+1/p-1/t25-,26+,31+,34-,35?,37+,38+,42?,43?,44?,45?,46-,47-,48-,52+;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOAFHGJVIVFMZ-DKGGVQQESA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)OS(=O)(=O)[O-])O)O)C(CC(=O)N)O)C)O)O)O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)C5[C@H]([C@H](CN5C(=O)C(NC(=O)C(NC(=O)C6C[C@H](CN6C(=O)C(NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC(=C(C=C7)O)OS(=O)(=O)[O-])O)O)[C@@H](CC(=O)N)O)C)O)O)O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H70N9NaO23S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1292.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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